
5-Fluoro-3-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-iso-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the iso-pentyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-iso-pentyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-3-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoro-3-iso-pentyloxybromobenzene+Zn→5-Fluoro-3-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
5-Fluoro-3-iso-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the bromide ion, making the phenyl group more nucleophilic. This enhanced nucleophilicity allows the compound to participate in cross-coupling reactions, forming new carbon-carbon bonds. The presence of the fluorine atom and the iso-pentyloxy group further modulates the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-2-iso-propyloxyphenylzinc bromide
- 3,4,5-Trifluorophenylzinc bromide
- 3-Fluoro-5-iso-propyloxyphenylzinc bromide
Uniqueness
Compared to similar compounds, 5-fluoro-3-iso-pentyloxyphenylzinc bromide offers unique reactivity due to the specific positioning of the fluorine atom and the iso-pentyloxy group. This unique structure allows for selective reactions that are not easily achievable with other organozinc compounds.
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h4-5,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KZIPKJGFRZWLGU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



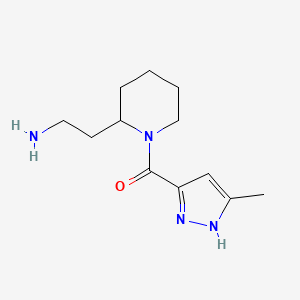
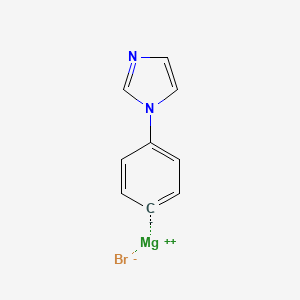
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
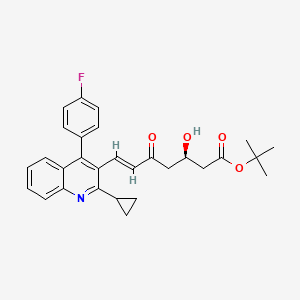
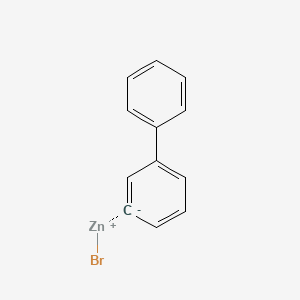
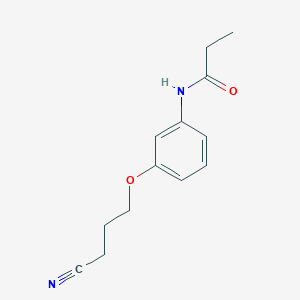


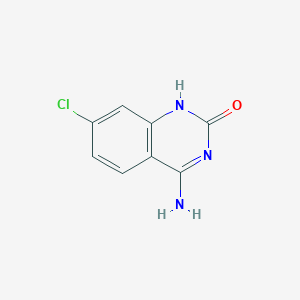
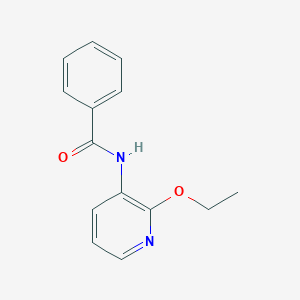

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
